molecular formula C5H7InO2+2 B8103069 indium(3+);(Z)-4-oxopent-2-en-2-olate

indium(3+);(Z)-4-oxopent-2-en-2-olate

Cat. No.: B8103069
M. Wt: 213.93 g/mol
InChI Key: WTHBFVWXIBEONW-LNKPDPKZSA-M
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Description

Indium(3+); (Z)-4-oxopent-2-en-2-olate, also known as indium(III) trifluoroacetylacetonate, is a coordination compound with the linear formula In(CF₃COCHCOCH₃)₃ . The IUPAC name reflects its structure: a trivalent indium cation coordinated to three (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands. These ligands are β-diketonates modified with trifluoromethyl groups, enhancing the compound's Lewis acidity and thermal stability compared to non-fluorinated analogues. The PubChem CID (5708550) and MDL Number (MFCD00058830) indicate its established use in materials science, likely as a precursor for indium-containing nanomaterials or catalysts .

Properties

IUPAC Name

indium(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.In/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHBFVWXIBEONW-LNKPDPKZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].[In+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].[In+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7InO2+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indium(3+);(Z)-4-oxopent-2-en-2-olate typically involves the reaction of indium salts with the ligand under controlled conditions. One common method is to dissolve indium(III) chloride in a suitable solvent, such as ethanol, and then add the ligand (Z)-4-oxopent-2-en-2-olate. The reaction mixture is stirred at room temperature for several hours to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of indium(3+);(Z)-4-oxopent-2-olate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purity of the starting materials and the control of reaction parameters are crucial for obtaining high-quality products .

Chemical Reactions Analysis

Types of Reactions

Indium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while reduction could produce indium(I) complexes. Substitution reactions result in new indium complexes with different ligands .

Scientific Research Applications

Indium(3+);(Z)-4-oxopent-2-en-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which indium(3+);(Z)-4-oxopent-2-en-2-olate exerts its effects involves the interaction of the indium ion with various molecular targets. In biological systems, indium can bind to proteins and enzymes, altering their function. The ligand (Z)-4-oxopent-2-en-2-olate can also participate in hydrogen bonding and other interactions, stabilizing the complex and enhancing its activity .

Comparison with Similar Compounds

Key Observations :

  • Fluorination Effects: The trifluoro groups in the indium complex increase electron-withdrawing effects, enhancing volatility and making it suitable for chemical vapor deposition (CVD) compared to non-fluorinated analogues like the sodium salt .
  • Toxicity : Lead and cadmium derivatives (e.g., cadmium oxalate, CdC₂O₄ ) are restricted in applications due to heavy metal toxicity, whereas indium compounds are generally safer for industrial use.

Other Indium(III) Coordination Complexes

Indium(III) complexes with different ligands demonstrate how ligand choice dictates functionality:

Compound Name Ligand Type Molecular Formula Key Properties Applications References
Indium(III) trifluoroacetylacetonate Trifluoro-β-diketonate In(CF₃COCHCOCH₃)₃ High Lewis acidity, thermal stability Nanomaterials, optics
Indium(III) caproate precursor Caproate (CH₃(CH₂)₄COO⁻) Not specified 1:3 metal-ligand ratio, octahedral geometry Photocatalytic In₂O₃ nanoparticles
Indium tin oxide (ITO) precursor In³⁺ and Sn⁴⁺ salts In₂O₃:Sn Conductive, transparent Optoelectronics, displays

Key Observations :

  • Ligand Geometry : The caproate precursor forms octahedral complexes (1:3 ratio) but lacks the β-diketonate’s chelating efficiency, resulting in lower thermal stability .
  • Functional Outcomes : Trifluoroacetylacetonate’s strong chelation and volatility make it superior for high-purity indium oxide synthesis compared to carboxylate ligands.

β-Diketonate Complexes of Other Metals

β-diketonates are widely used in coordination chemistry; fluorination and metal choice alter their behavior:

Compound Name Metal Ion Ligand Modification Molecular Formula Key Properties Applications References
Indium(III) trifluoroacetylacetonate In³⁺ Trifluoromethyl In(CF₃COCHCOCH₃)₃ Enhanced Lewis acidity, CVD compatibility Advanced materials
Titanium(IV) acetylacetonate Ti⁴⁺ Non-fluorinated C₁₀H₁₄O₄Ti Moderate stability, redox-active Catalysis, polymer additives
Cadmium oxalate Cd²⁺ Oxalate CdC₂O₄ Low solubility, toxic Limited to niche chemical synthesis

Key Observations :

  • Volatility and Applications: Fluorinated β-diketonates (e.g., indium complex) are preferred in CVD due to lower decomposition temperatures, whereas non-fluorinated variants (e.g., titanium) are less volatile .
  • Electronic Effects : Trifluoro groups reduce electron density at the metal center, increasing catalytic activity in oxidation reactions.

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